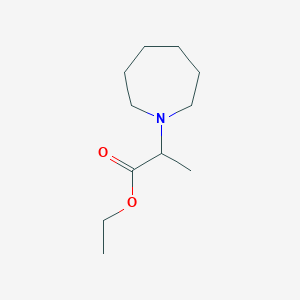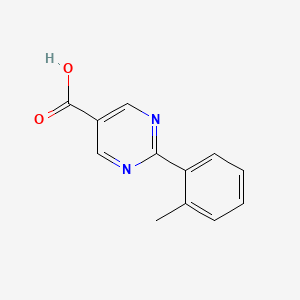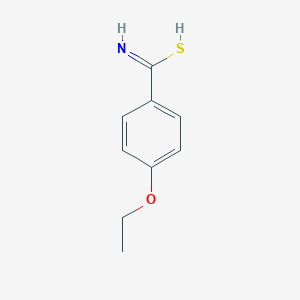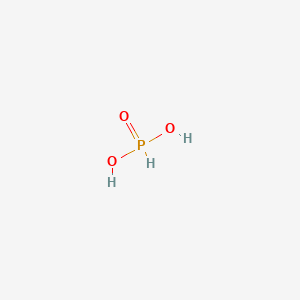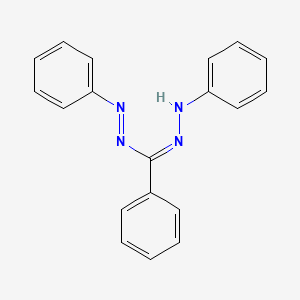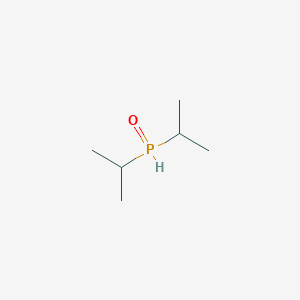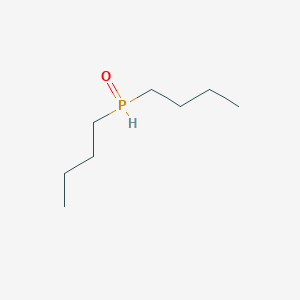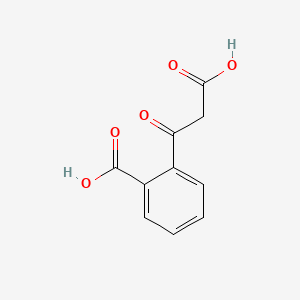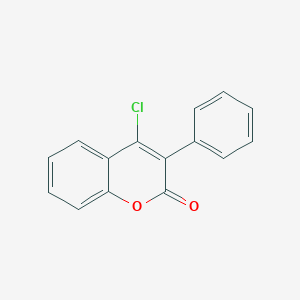
4-Benzylamino-1h-quinolin-2-one
Overview
Description
4-Benzylamino-1h-quinolin-2-one is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective and NMDA Receptor Activity : 4-Benzylamino-1h-quinolin-2-one derivatives exhibit neuroprotective effects and NMDA receptor binding site activity. Specifically, 7-chloro-4-(benzylamino)-3-nitroquinolin-2(1H)-one demonstrated potent neurotoxicity inhibition (Jung et al., 2003).
Allosteric Modulation of A3 Adenosine Receptor : Certain this compound analogs function as allosteric modulators of the human A3 adenosine receptor. This modulation influences the receptor's maximum functional efficacy and can weakly inhibit equilibrium radioligand binding at adenosine receptors (Kim et al., 2009).
Anticancer and Antimicrobial Activity : Novel benzo[d]thiazolyl substituted-2-quinolone hybrids, structurally similar to this compound, demonstrated significant anticancer and antimicrobial activities. Specifically, these compounds were effective against Gram-negative bacteria and cancer cell lines (Bolakatti et al., 2020).
Debenzylation in Synthetic Chemistry : 4-Benzylamino substituted quinolines undergo debenzylation under certain conditions, suggesting their utility in synthetic chemistry for generating amino or hydroxy substituted compounds (Paliakov & Strekowski, 2004).
Use in Positive Inotropic Agents : Derivatives of 1-(benzylamino)-3-(4,5-dihydro[1,2,4]trizaolo[4,3-a]quinolin-7-yloxy)propan-2-ol, related to this compound, showed favorable activities as positive inotropic agents, indicating potential use in cardiovascular therapeutics (Li et al., 2009).
Antibody-Drug Conjugate Linker : The this compound structure has been used in the synthesis of novel quinolines with potential as anticancer and radioprotective agents (Ghorab et al., 2008).
Inverse Agonists for Obesity and Insulin Sensitivity : 6-Benzhydryl-4-amino-quinolin-2-ones, related to this compound, are studied as peripherally restricted CB1 receptor inverse agonists. They have shown effectiveness in attenuating obesity and improving insulin sensitivity in mouse models (Zhang et al., 2020).
Breast Cancer Therapeutics : this compound analogs have been investigated for their anti-breast cancer activity. One specific compound, BA-TPQ, demonstrated significant efficacy in inhibiting the growth and inducing apoptosis of breast cancer cells both in vitro and in vivo (Wang et al., 2010).
Properties
IUPAC Name |
4-(benzylamino)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16-10-15(13-8-4-5-9-14(13)18-16)17-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWANQKYGFGCYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


